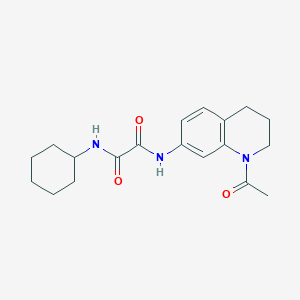

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-cyclohexylethanediamide

Description

Properties

IUPAC Name |

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclohexyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3/c1-13(23)22-11-5-6-14-9-10-16(12-17(14)22)21-19(25)18(24)20-15-7-3-2-4-8-15/h9-10,12,15H,2-8,11H2,1H3,(H,20,24)(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBRJTZDUOICDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclohexyloxamide typically involves the following steps:

Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester.

Acetylation: The quinoline derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Formation of the Oxamide Group: The final step involves the reaction of the acetylated quinoline derivative with cyclohexylamine and oxalyl chloride to form the desired oxamide compound.

Industrial Production Methods

Industrial production of N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclohexyloxamide may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclohexyloxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

Reduction: Hydrogen gas, palladium catalyst, ethanol.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclohexyloxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of N-substituted tetrahydroquinoline derivatives. Below is a comparative analysis with structurally related molecules:

Table 1: Key Structural and Functional Comparisons

Key Observations :

Core Structure Influence: The tetrahydroquinoline core (present in the target compound and the benzamide analog ) provides rigidity compared to the quinoxaline core in acetamide derivatives . This rigidity may enhance target selectivity in biological systems. Quinoxaline derivatives exhibit higher melting points (~230°C) due to stronger intermolecular interactions (e.g., hydrogen bonding from thiouracil groups), whereas tetrahydroquinoline analogs likely have lower melting points due to reduced planarity.

Substituent Effects: The 1-acetyl group in the target compound may improve metabolic stability compared to the 1-isobutyryl group in the benzamide analog , as acetyl groups are smaller and less prone to enzymatic hydrolysis.

Synthetic Accessibility :

- Acetamide derivatives are synthesized via reflux with triethylamine in acetonitrile, achieving high yields (90.2%). Similar methods could apply to the target compound, though the cyclohexyl group may necessitate longer reaction times or elevated temperatures.

Insights :

- The absence of sulfur-containing groups (cf. thiouracil in ) may reduce hepatotoxicity risks.

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-cyclohexylethanediamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article examines the compound's biological properties, mechanisms of action, and relevant research findings.

The molecular structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C20H28N2O |

| Molecular Weight | 328.46 g/mol |

| LogP | 3.326 |

| Polar Surface Area | 46.668 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

Research indicates that compounds derived from tetrahydroquinoline structures exhibit various biological activities, including anti-cancer and anti-inflammatory properties. The proposed mechanism often involves the modulation of reactive oxygen species (ROS) levels and interference with cellular signaling pathways.

In a study focused on tetrahydroquinolinones, it was found that certain derivatives could inhibit colorectal cancer (CRC) cell growth by inducing oxidative stress and autophagy through the PI3K/AKT/mTOR signaling pathway . This suggests that this compound may share similar mechanisms.

Anticancer Activity

Several studies have explored the anticancer potential of tetrahydroquinoline derivatives. For instance, compounds similar to this compound demonstrated significant antiproliferative effects on various cancer cell lines at micromolar concentrations. The results indicated suppression of colony formation and migration in HCT-116 cells (a colorectal cancer cell line), alongside deregulation of proteins associated with proliferation and metastasis .

Cholinesterase Inhibition

Another area of interest is the compound's potential as a cholinesterase inhibitor. Research has shown that tetrahydroquinoline derivatives can interact effectively with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in treating neurodegenerative diseases such as Alzheimer's disease. Docking studies indicated favorable binding modes to these enzymes, suggesting that this compound could act as a potent inhibitor .

Case Studies

- Colorectal Cancer Study : A series of tetrahydroquinoline derivatives were synthesized and evaluated for their ability to inhibit CRC growth. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity against cancer cells .

- Cholinesterase Inhibition : A comparative analysis of various tetrahydroquinoline derivatives showed significant inhibition of AChE and BChE activities. The most potent compounds exhibited IC50 values in the nanomolar range, indicating strong potential for therapeutic applications in neurodegenerative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.